Hexobarbital

説明

特性

IUPAC Name |

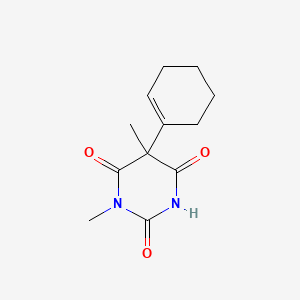

5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXAWHWODHRRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023122 | |

| Record name | Hexobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.51e+00 g/L | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-29-1 | |

| Record name | (±)-Hexobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexobarbital [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8Z8K3P6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67.00 °C. @ 760.00 mm Hg | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Methylation of Norhexobarbital

Northis compound, the demethylated precursor of this compound, serves as a key intermediate in this route. The synthesis involves:

-

Preparation of northis compound : Synthesized via condensation of cyclohex-1-enyl methyl malonate with urea in the presence of a base (e.g., sodium ethoxide) .

-

N-Methylation : Northis compound undergoes methylation using methyl iodide (CH₃I) or ¹¹CH₃I for radioactive labeling .

Reaction Conditions :

-

Solvent : Anhydrous dimethylformamide (DMF) or ethanol.

-

Temperature : 60–80°C for 30–60 minutes.

-

Purification : HPLC or recrystallization from ethanol-water mixtures .

Advantages :

-

High specificity for N-1 methylation.

-

Adaptable for isotopic labeling (e.g., ¹¹C for positron emission tomography studies) .

Limitations :

-

Requires pre-synthesized northis compound, adding steps to the overall process.

Comparative Analysis of Methods

Industrial and Regulatory Considerations

Modern production prioritizes the barbituric acid derivative method due to scalability and cost-effectiveness . Regulatory guidelines (e.g., USP) mandate stringent purity controls, necessitating:

化学反応の分析

Metabolism of Hexobarbital

The hepatic metabolism of this compound involves multiple pathways, leading to different metabolites . This metabolism is stereoselective, meaning that the different enantiomers of this compound are metabolized into different products at different rates .

-

The S(+) enantiomer preferentially metabolizes into β-3'-hydroxythis compound.

-

The R(-) enantiomer preferentially metabolizes into α-3'-hydroxythis compound.

Both enantiomers form both α- and β-isomers, resulting in a total of four enantiomers for 3'-hydroxythis compound (3HHB). This reaction is catalyzed by cytochrome P450, specifically CYP2B1 .

The 3HHB isomers formed can undergo further metabolism via glucuronidation or dehydrogenation .

-

Glucuronidation: UDP-glucuronosyl transferases (UGTs) catalyze this reaction, leading to readily excreted products .

-

Dehydrogenation: The enzyme 3HHB dehydrogenase (3HBD), an NAD(P)+ linked oxidation, catalyzes the biotransformation of 3HHB into 3'-oxothis compound (3OHB). The R(-) conformation preferentially forms 3OHB .

3OHB can be further metabolized into 1,5-dimethylbarbituric acid and a cyclohexenone glutathione adduct via an epoxide-diol mechanism .

Experiments in humans have indicated that the major metabolites are 3HHB, 3OHB, and 1,5-dimethylbarbituric acid .

Reactivity with Cytochrome P450 Isozymes

This compound serves as a substrate for cytochrome P450 isozymes, particularly CYP2B1. This compound and the isozyme can form an enzyme-substrate complex through a hydroxylation reaction, which is involved in the metabolism of xenobiotics. The concentration of this compound also influences the oxygenase and oxidase activity of hepatic microsomal cytochrome P450 . Triacetyl oleandomycin, an inhibitor for isozyme CYP3A4, also inhibits this compound metabolism and biological activity, indicating a close relationship between this compound and cytochrome P450 .

Mechanism of Action and GABA~A~ Receptors

This compound's biological effects depend on its ability to penetrate the central nervous system. It potentiates GABA~A~ receptors, similar to other barbiturates. The S(+) enantiomer of this compound is more effective at potentiating GABA~A~ receptors than the R(-) enantiomer .

When GABA binds to the GABA~A~ receptor, chloride ion channels open, allowing chloride ions to flow into the neuron. This causes hyperpolarization in the membrane potential, making the neuron less likely to initiate an action potential. This compound binds to the barbiturate binding site in the chloride ion channel, enhancing the binding of GABA and benzodiazepines to their respective binding sites allosterically . Moreover, this compound extends the duration of the chloride ion channel opening, prolonging the postsynaptic inhibitory effect .

In addition to its inhibitory effect, this compound blocks AMPA receptors, kainate receptors, and neural acetylcholine receptors. It also inhibits glutamate release by causing an open channel block on P/Q‐type high‐voltage activated calcium channels .

Toxicity

Intoxication with this compound in humans can lead to symptoms such as sluggishness, incoordination, difficulty in thinking, slow speech, faulty judgment, drowsiness or coma, and shallow breathing. Severe cases can result in coma and death due to overdose .

Effects on Animals

Studies on animals in the 1900s demonstrated that this compound has short-term toxicity effects and can induce hypnotic effects in mice, rabbits, and frogs .

Table 1: Effects of this compound on animals

| Organism | Test Type | Route | Dose | Effect |

|---|---|---|---|---|

| Rat | LD50 | Intraperitoneal | 330 mg/kg | |

| Rat | LDLo | Subcutaneous | 400 mg/kg | |

| Mouse | LD50 | Oral | 468 mg/kg | Prolongation of sleeping time |

| Mouse | LD50 | Intraperitoneal | 270 mg/kg | Prolongation of sleeping time and immobility time, which are potentiated by L-asparagine |

| Mouse | LDLo | Subcutaneous | 250 mg/kg | |

| Mouse | LD50 | Intravenous | 133 mg/kg | Behavioral: somnolence (general depressed activity) |

| Mouse | LDLo | Intrapleural | 340 mg/kg | Hypnotic effect, which is potentiated by 4,5-dihydro-6-methyl-2[2-(4-pyridyl)-ethyl]-3-pyridazinone (U-320) |

| Mouse | LD50 | Parenteral | 160 mg/kg | |

| Rabbit | LDLo | Oral | 1200 mg/kg | Ultra-short actors; hypnotic effect Minimal lethal dose: 1200 mg/kg Minimal hypnotic dose: 15 mg/kg |

| Rabbit | LDLo | Intravenous | 80 mg/kg | Ultra-short actors; hypnotic effect Minimal lethal dose: 80 mg/kg Minimal hypnotic dose: 15 mg/kg |

| Rabbit | LDLo | Rectal | 175 mg/kg | Ultra-short actors; hypnotic effect Minimal lethal dose: 175 mg/kg Minimal hypnotic dose: 15 mg/kg |

| Frog | LDLo | Intraperitoneal | 30 mg/kg | |

| Frog | LD50 | Parenteral | 148 mg/kg |

LD50 = lethal dose, 50% kill; LDLo = lowest published lethal dose

科学的研究の応用

Historical Context and Pharmacological Properties

Hexobarbital, also known as hexobarbitone, was primarily used as a hypnotic and anesthetic agent during the 1940s and 1950s. It is known for its rapid onset of action and relatively short duration of effects, making it suitable for short surgical procedures. However, due to difficulties in controlling anesthesia depth and safety concerns, it has largely been replaced by modern agents like thiopental .

This compound Sleep Test

One of the primary research applications of this compound is in the this compound Sleep Test (HST), which is utilized to assess drug metabolism rates in rodents. This test categorizes subjects based on their metabolic rates—fast metabolizers versus slow metabolizers—by measuring sleep duration induced by this compound administration. The HST has implications for understanding susceptibility to conditions like post-traumatic stress disorder (PTSD) and evaluating the impact of various toxic compounds on sleep patterns .

Pharmacokinetics Studies

This compound is extensively used in pharmacokinetic studies to investigate liver metabolism across different age groups. Research has demonstrated that older rats exhibit a significantly longer half-life for this compound compared to younger counterparts, indicating age-related changes in drug metabolism . These findings are crucial for understanding how age affects drug clearance and efficacy.

Toxicology Research

This compound's role extends into toxicology, where it is used to study interactions between various drugs and environmental toxins. For instance, studies have shown that exposure to carbon monoxide can prolong the effects of this compound by affecting its metabolism without altering its pharmacodynamics . Such insights are vital for assessing risks associated with drug interactions in clinical settings.

Behavioral Studies

In behavioral pharmacology, this compound is used to assess motor coordination and cognitive functions in animal models. Research indicates that this compound influences motor coordination and body temperature regulation in mice, providing insights into its central nervous system effects . Additionally, studies on acute tolerance have shown that repeated exposure can lead to cumulative effects on brain concentrations of this compound, influencing subsequent behavioral responses .

Case Study 1: Age-Related Pharmacokinetics

A study conducted on BN/BiRij rats examined the pharmacokinetics of this compound across different ages. Results indicated that older rats had a half-life nearly double that of younger rats (39.9 minutes vs. 21.3 minutes), highlighting significant age-related differences in drug metabolism . This study underscores the importance of considering age when evaluating drug efficacy and safety.

Case Study 2: Impact of Hypoxia on Drug Metabolism

Research comparing the effects of carbon monoxide-induced hypoxia versus oxygen deprivation revealed that both conditions similarly prolonged sleeping time induced by this compound. This finding suggests that hypoxia impacts drug metabolism without significantly altering pharmacological responses . Such studies are essential for understanding how environmental factors can influence drug action.

作用機序

類似化合物との比較

Metabolic Pathways of Hexobarbital

This compound undergoes complex hepatic metabolism, primarily mediated by cytochrome P-450 (CYP) enzymes. Key pathways include:

- 3'-Hydroxylation : The major route in humans involves CYP2C19 (P-450MP), converting this compound to 3'-hydroxythis compound, which is further oxidized to 3'-ketothis compound .

- Non-Enzymatic Degradation: A novel pathway produces 1,5-dimethylbarbituric acid and cyclohexenone-glutathione adducts via 3'-oxothis compound, bypassing the epoxide-diol pathway common in other barbiturates .

- Stereoselective Metabolism : The d-enantiomer is metabolized faster than the l-enantiomer in male rats, leading to longer half-lives and higher blood levels of l-hexobarbital .

Comparison with Similar Compounds

Enzymatic Metabolism

This compound’s dependence on CYP2C19 creates significant interindividual variability in metabolism, unlike phenobarbital, which relies on multiple CYPs. Poor metabolizers exhibit 3-fold lower urinary excretion of 3'-hydroxythis compound and prolonged sedation .

Stereoselectivity

This compound’s enantiomers show divergent pharmacokinetics:

- l-Hexobarbital : Longer half-life (13.5 min vs. 11.6 min for d-enantiomer in rats) and higher potency in females .

- d-Hexobarbital : Rapidly metabolized in males due to sex-dependent CYP activity .

In contrast, other barbiturates like thiopental lack pronounced stereoselective effects, as their metabolism is less enantiomer-specific.

Pharmacokinetic Variability

Drug Interactions

- Inhibitors : SKF 525-A prolongs this compound’s half-life by 37-fold in rats by blocking CYP2C19 . Pentobarbital is less sensitive to SKF 525-A due to alternative CYP pathways.

- Cross-Inhibition : this compound inhibits S-mephenytoin 4-hydroxylation (Ki ≈ Km), indicating shared CYP2C19 binding .

Unique Metabolites

This compound forms cyclohexenone-glutathione adducts, excreted in bile, which are absent in other barbiturates. These adducts may contribute to hepatobiliary toxicity under cholestatic conditions .

Research Findings and Data Tables

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Young Rats (3 mo) | Aged Rats (30 mo) | Humans (Extensive Metabolizers) |

|---|---|---|---|

| Half-life (min) | 21.3 ± 3.8 | 39.9 ± 4.1 | 5–8 hr |

| Intrinsic Clearance | 39.5 ± 7.6 | 20.2 ± 6.6 | 0.5–1.2 L/hr/kg |

| Oral Availability (%) | 36 | Not reported | 10–20 |

| Protein Binding (%) | 51.4 ± 1.2 | Similar | 40–60 |

Table 2: Enzyme Activity in Diabetic/Fasted Animals

| Species/Sex | This compound Hydroxylation (vs. Control) | Aniline Hydroxylation (vs. Control) |

|---|---|---|

| Male Rats | ↓50% | ↑30% |

| Female Rats | ↑20% | ↑25% |

| Mice/Rabbits | ↑15–30% | ↔ |

Sources:

生物活性

Hexobarbital is a barbiturate derivative that has been utilized primarily for its hypnotic and sedative properties. Although its clinical use has diminished due to safety concerns, it remains relevant in research settings, particularly in studies involving metabolism, neuropharmacology, and behavioral responses. This article delves into the biological activity of this compound, examining its pharmacodynamics, metabolic pathways, and implications in various experimental contexts.

Pharmacodynamics

This compound acts primarily as a GABA_A receptor potentiator , enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS). This mechanism involves binding to specific sites on the GABA_A receptor, leading to prolonged opening of chloride ion channels and hyperpolarization of neuronal membranes. The S(+) enantiomer of this compound is particularly effective in this regard, promoting greater sedation than its R(-) counterpart .

Key Effects:

- CNS Depressant : this compound induces sedation and hypnosis by increasing GABAergic activity while simultaneously inhibiting excitatory neurotransmitter release (e.g., glutamate) through blockade of AMPA receptors and calcium channels .

- Metabolism : The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2B1, resulting in various metabolites such as β-3'-hydroxythis compound and α-3'-hydroxythis compound .

Metabolic Pathways

The metabolism of this compound is stereoselective and involves several pathways:

| Metabolite | Formation Pathway | Enzyme Involved |

|---|---|---|

| β-3'-hydroxythis compound | S(+) enantiomer metabolism | CYP2B1 |

| α-3'-hydroxythis compound | R(-) enantiomer metabolism | CYP2B1 |

| 1,5-dimethylbarbituric acid | Further metabolism of 3-hydroxy derivatives | Various enzymes |

This metabolic process is crucial for understanding both the pharmacokinetics and potential toxicological effects of this compound. Notably, the drug's clearance can be significantly altered in conditions such as acute hepatitis, where studies show a marked increase in elimination half-life .

This compound Sleep Test (HST)

The this compound Sleep Test is utilized to assess metabolic rates in rodents. This test categorizes subjects as fast metabolizers (FM) or slow metabolizers (SM) based on their sleep duration post-administration. Research indicates that SM rats exhibit heightened anxiety and stress responses compared to FM rats following exposure to traumatic stressors .

Teratogenic Effects

A study evaluating the teratogenic potential of high doses of barbiturates during pregnancy found no significant congenital abnormalities linked to this compound exposure. Among 411 live births from mothers who self-poisoned with barbiturates, including this compound, no major teratogenic effects were observed despite the drugs' high doses . This suggests a relatively low risk for fetal development when considering acute exposure during critical periods.

Interaction with Cannabidiol

Research has demonstrated that cannabidiol (CBD) can inhibit the metabolism of this compound. In a controlled study, participants showed a 36% reduction in this compound clearance when administered CBD, indicating potential interactions that could affect dosing and therapeutic outcomes . This finding underscores the importance of considering drug-drug interactions in clinical settings.

Q & A

Basic Research Questions

What is the primary mechanism of action of hexobarbital, and how does it influence experimental outcomes in neuropharmacology?

This compound potentiates GABAergic neurotransmission by binding to the GABA-A receptor complex, prolonging chloride ion channel opening and reducing neuronal excitability . This mechanism underpins its use in studies of sedation, anesthesia, and seizure modulation. Methodologically, researchers should account for dose-dependent effects on EEG patterns (e.g., "silent second" thresholds) and interspecies variability in receptor sensitivity .

How do pharmacokinetic properties of this compound inform dosing regimens in rodent models?

This compound exhibits rapid redistribution, with a half-life of 56 minutes in humans and 10–30x faster elimination in male rats . Key parameters include:

| Parameter | Human (Adults) | Male Rats |

|---|---|---|

| Half-life (t½) | ~56 min | ~5–10 min |

| Clearance | 2.80 mL/min | 28–84 mL/min |

| Fat Depot Storage | Moderate | Significant |

Experimental designs should incorporate infusion protocols to maintain stable brain concentrations, especially in studies of acute tolerance development .

What are the standard assays for quantifying this compound and its metabolites in biological samples?

- Gas Chromatography/Mass Spectrometry (GC/MS): Utilizes deuterated internal standards (e.g., S-(+)-(5-2H3)this compound) for enantiospecific quantification in plasma and urine. Sensitivity thresholds require signal-to-noise ratios ≥5:1 for GC peaks .

- This compound Oxidation Assay: Measures hepatic microsomal activity via 3'-hydroxythis compound formation, critical for evaluating enzyme induction/inhibition .

Advanced Research Questions

How do genetic polymorphisms (e.g., CYP2C19) influence stereoselective this compound metabolism in human studies?

This compound metabolism is stereoselective and linked to the CYP2C19 gene (S-mephenytoin polymorphism). In extensive metabolizers (EMs), R-(-)-hexobarbital clearance is 5–6x higher than S-(+)-enantiomer due to preferential 3'-hydroxylation. Poor metabolizers (PMs) exhibit reduced clearance for both enantiomers, with S-(+)-elimination dominating . Researchers must genotype subjects and use pseudoracemic dosing (e.g., 50 mg each enantiomer) to assess phenotype-specific pharmacokinetics .

What experimental designs mitigate confounding factors in this compound tolerance studies?

- EEG-Threshold Method: Maintain anesthesia at "silent second" levels via tail vein infusion in rats. Measure brain concentration increases (up to 40% over 30 minutes) to quantify acute tolerance .

- Phenotypic Uniformity: Standardize animal models using inbred strains (e.g., Hann.-Wistar rats) to reduce variability in sleeping time assays. Sample sizes should account for ≥15% inter-individual variation (Table 1, ).

How do age-related changes in CNS sensitivity affect this compound-thiopental interactions?

In rats >115 days old, low-dose this compound synergizes with high-dose thiopental (potentiation via GABA-A receptor modulation). In younger rats (≤90 days), bidirectional potentiation occurs, suggesting developmental shifts in receptor density or drug-binding affinity. Experimental protocols should include age-stratified cohorts and brain/serum concentration ratios to isolate pharmacodynamic vs. pharmacokinetic interactions .

Data Contradiction Analysis

Why do studies report conflicting results on this compound’s enzyme-inducing effects?

Discrepancies arise from:

- Dose-Dependent Effects: Low doses (40 mg/kg) in rats induce CYP450 enzymes, increasing this compound oxidase activity by 200% within 24 hours. Higher doses (>100 mg/kg) suppress metabolism via competitive inhibition .

- Species Differences: Human liver microsomes show CYP2C19-dependent metabolism, whereas rodent models prioritize CYP2C11/2C13 isoforms .

How can researchers reconcile variability in this compound’s therapeutic utility assessments?

The WHO/ECDD rates this compound’s clinical utility as "low" for sedation but "high" for anesthesia and laboratory standards . Contradictions stem from historical vs. contemporary

- Historical Use: Pre-1980s studies emphasize rapid anesthesia induction, but poor control over sedation depth led to replacement by thiopental .

- Modern Applications: Current research prioritizes this compound as a probe for hepatic enzyme activity and GABAergic plasticity, validated by standardized assays .

Methodological Best Practices

How to optimize this compound administration for reproducible EEG endpoints?

- Infusion Rate: 1–2 mg/kg/min in rats to achieve stable "silent second" thresholds .

- Monitoring: Continuous EEG with burst suppression ≥1 sec as the criterion. Decapitation at timed intervals for brain tissue analysis .

What quality controls are essential for this compound metabolite quantification?

- Internal Standards: Use deuterated analogs (e.g., (1,5-2H6)this compound) to correct for matrix effects in GC/MS .

- Signal Validation: Ensure signal-to-noise ratios ≥5:1 and reference material alignment in negative controls .

Emerging Research Directions

- Neuroplasticity Studies: this compound’s role in modulating thalamocortical GABAergic circuits during sleep-wake cycles.

- Genetic Knockout Models: CYP2C19-null mice to isolate enantiomer-specific metabolic pathways .

- Thermoregulatory Effects: Investigate this compound-WR2721C interactions in hypothermia models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。